molecular formula C₁₅H₁₈D₆ B1144596 α-Farnesene-d6 CAS No. 162189-16-4

α-Farnesene-d6

Cat. No. B1144596
M. Wt: 210.39
InChI Key:
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Description

Synthesis Analysis

The synthesis of d6-α-farnesene involves two main routes. The first route starts with the thermolysis of 2-geranyl-3-methylsulpholene, leading to unlabelled α-farnesene, which is then epoxidized and further processed through oxidative cleavage and Wittig elaboration, resulting in d6-α-farnesene. An alternative method involves selective epoxidation, oxidative cleavage, and Wittig elaboration of 2-geranyl-3-methylsulpholene, followed by thermal elimination to produce the title compound (Fielder & Rowan, 1994).

Molecular Structure Analysis

α-Farnesene's molecular structure is characterized by its conjugated diene system, which is crucial for its reactivity and interaction with other molecules. The d6 labeling of α-farnesene involves the replacement of hydrogen atoms with deuterium at specific positions in the molecule, which does not significantly alter its chemical structure but allows for detailed analytical studies through methods like NMR spectroscopy.

Chemical Reactions and Properties

α-Farnesene undergoes rapid autoxidation, forming various oxidation products, including conjugated triene hydroperoxides. These oxidation processes and their products play significant roles in the compound's behavior and stability in different environments. The study of d6-α-farnesene helps in understanding these reactions in a more nuanced manner (Anet, 1969).

Physical Properties Analysis

While specific details on the physical properties of d6-α-farnesene such as boiling point, melting point, and solubility are not directly provided, α-farnesene and its derivatives generally exhibit low solubility in water and high solubility in organic solvents. The deuterium labeling likely does not significantly affect these physical properties.

Chemical Properties Analysis

The chemical properties of α-farnesene-d6, similar to its non-labeled counterpart, include its ability to participate in various chemical reactions, such as addition reactions, due to its conjugated system. The presence of deuterium atoms makes it a valuable tool in studying the kinetics and mechanisms of these reactions, offering insights into how α-farnesene behaves chemically in different contexts.

Scientific Research Applications

Biosynthesis Enhancement in Yeast

α-Farnesene, a valuable sesquiterpene, has seen advancements in its biosynthesis through metabolic engineering in yeast strains like Yarrowia lipolytica and Pichia pastoris. These modifications have resulted in significant increases in α-farnesene production, demonstrating the yeast's potential as a chassis for heterologous biosynthesis of this compound for applications in various industries (Liu, Wei, Hua, & Liu, 2020; Yang, Nambou, Wei, & Hua, 2016; Chen, Xu, Zhang, & Liu, 2021).

Application in Postharvest Biology

α-Farnesene's synthesis and its subsequent degradation are correlated with the occurrence of superficial scald in stored apples. Research has focused on predicting α-farnesene content in apples during storage using near-infrared spectroscopy and understanding its relationship with ethylene production. This knowledge is crucial for postharvest management of fruits to prevent scald (Eisenstecken, Stürz, Robatscher, Huck, Zanella, & Oberhuber, 2016; Golding, Mcglasson, & Wyllie, 2001).

CO2 Conversion and Biofuel Application

α-Farnesene has been produced directly from CO2 in cyanobacteria like Synechococcus elongatus PCC 7942, showing its potential in sustainable chemical production. This method could contribute significantly to industries like food and pharmaceuticals by providing a green alternative to petroleum-derived α-farnesene (Lee, Lee, Lee, Um, Kim, Sim, Choi, & Woo, 2017).

Involvement in Plant Defense

Studies on the biosynthesis of α-farnesene in apple fruit have revealed its role in plant defense, particularly in relation to superficial scald and insect attraction. The regulation of α-farnesene biosynthesis by transcription factors such as MdMYC2 and MdERF3 in apples is crucial for understanding and potentially manipulating this pathway for agricultural benefits (Wang, Liu, Zhang, Liu, Hao, & Zhang, 2020).

Contribution to Ambient Aerosols

The oxidation of α-farnesene, particularly in the presence of NOx, leads to the formation of secondary organic aerosols (SOA). Understanding these reactions and their products is crucial for assessing the impact of α-farnesene emissions on air quality and the atmospheric environment (Jaoui, Lewandowski, Docherty, Corse, Lonneman, Offenberg, & Kleindienst, 2016).

Safety And Hazards

α-Farnesene may be fatal if swallowed and enters airways . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing must not be allowed out of the workplace .

Future Directions

The challenges and prospects for future α-Farnesene biosynthesis are being discussed . The current status of α-Farnesene biosynthesis in different host cells, optimization of the metabolic pathway for α-Farnesene biosynthesis, and key enzymes for α-Farnesene biosynthesis are the main focus areas .

properties

CAS RN

162189-16-4

Product Name

α-Farnesene-d6

Molecular Formula

C₁₅H₁₈D₆

Molecular Weight

210.39

synonyms

(E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d6;  Farnesene-d6;  (3E,6E)-α-Farnesene-d6;  (E,E)-α-Farnesene-d6;  alpha-Farnesene-d6;  trans,trans-α-Farnesene-d6;  trans-2,6,10-Trimethyl-2,6,9,11-dodecatetraene-d6;  trans-3,7,11-Trimethyl-1,3,6,10-dodecate

Origin of Product

United States

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